Azafenidin Azafenidin Azafenidin is a triazolopyridine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one which is substituted at position 2 by a 2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl group. A protoporphyrinogen oxidase inhibitor, it is used as a herbicide to control weeds in fruit crops such as pineapple, citrus, melons, and grapes. Not approved for use within the European Union. It has a role as an EC 1.3.3.4 (protoporphyrinogen oxidase) inhibitor. It is a triazolopyridine, a terminal acetylenic compound and a dichlorobenzene.
Brand Name: Vulcanchem
CAS No.: 68049-83-2
VCID: VC21348540
InChI: InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2
SMILES: C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Molecular Formula: C15H13Cl2N3O2
Molecular Weight: 338.2 g/mol

Azafenidin

CAS No.: 68049-83-2

Cat. No.: VC21348540

Molecular Formula: C15H13Cl2N3O2

Molecular Weight: 338.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Azafenidin - 68049-83-2

CAS No. 68049-83-2
Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.2 g/mol
IUPAC Name 2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2
Standard InChI Key XOEMATDHVZOBSG-UHFFFAOYSA-N
SMILES C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Canonical SMILES C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Melting Point 168.0 °C

Chemical Identity and Structure

Nomenclature and Identification

Azafenidin is chemically identified as 2-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-5,6,7,8-tetrahydro triazolo[4,3-a]pyridin-3(2H)-one . This compound is registered under CAS number 68049-83-2 and has been researched for its herbicidal properties . Several synonyms exist for this compound, including DPX-R 6447, Evolus, and Milestone, reflecting its development history and commercial identities in different markets .

The systematic naming of this compound reflects its complex molecular structure, which features a triazolopyridine core with a substituted dichlorophenyl group. The full chemical name highlights the presence of key functional groups that contribute to its biological activity, particularly the prop-2-yn-1-yloxy substituent on the dichlorophenyl ring .

Physical and Chemical Properties

Azafenidin possesses distinct physical and chemical characteristics that influence its formulation, application methods, and environmental fate. The compound is characterized as a solid at standard conditions, appearing with a brown to dark brown coloration . Its physical and chemical properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC15H13Cl2N3O2
Molecular Weight338.19 g/mol
Physical StateSolid
ColorBrown to Dark Brown
Melting Point168-168.5°C
Boiling Point468.9±55.0°C (Predicted)
Density1.43±0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO and Methanol
pKa2.45±0.20 (Predicted)

These properties contribute significantly to the compound's stability, formulation characteristics, and behavior in agricultural applications. The relatively high melting point indicates thermal stability, while the limited solubility in common organic solvents influences formulation approaches for effective field application .

Biochemical Mechanism and Mode of Action

Protoporphyrinogen Oxidase Inhibition

Azafenidin functions primarily as a protoporphyrinogen oxidase (PPO) inhibitor (EC 1.3.3.4) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme in plants. By inhibiting PPO, Azafenidin disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the chlorophyll synthesis pathway . This inhibition leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and undergoes spontaneous oxidation.

The resulting accumulation of reactive oxygen species causes lipid peroxidation, membrane disruption, and ultimately cell death in susceptible plants. This mechanism explains the characteristic symptoms observed in affected weeds, including chlorosis, necrosis, and eventual plant death . The specificity of this mechanism contributes to Azafenidin's effectiveness as a selective herbicide in certain cropping systems.

Agricultural Applications and Efficacy

Target Crops and Usage Patterns

Azafenidin has been studied and applied as a herbicide in various fruit crops, including pineapple, citrus, melons, and grapes . The compound's selectivity profile makes it particularly suitable for these perennial and semi-perennial cropping systems, where long-term weed management is essential for productivity.

Beyond fruit production, research has explored Azafenidin's applications in forestry settings. Studies involving hardwood tree seedlings have provided valuable insights into its potential for forest plantation establishment and management . The compound's utility in diverse agricultural contexts highlights its versatility as a weed management tool.

Environmental Fate and Metabolism

Degradation Pathways

Understanding the environmental persistence and degradation of herbicides is crucial for assessing their ecological impact. Azafenidin undergoes several degradation processes in environmental settings. The primary degradation reaction in light, plants, and soil is O-dealkylation . This process represents the initial step in breaking down the compound's structure.

In soil environments, two interesting minor reactions have been observed: subsequent methylation of the O-dealkylated degradation product and reduction of the propynyl group under anaerobic conditions . Additionally, in both soil environments and under light exposure, Azafenidin readily splits to form the triazolinone heterocycle, further contributing to its breakdown in the environment .

Metabolism in Animals

The metabolic fate of Azafenidin in animal systems provides important information for safety assessments. Studies in rats and lactating goats have shown that Azafenidin is readily metabolized through several pathways . The primary metabolic processes include:

  • O-dealkylation, similar to environmental degradation

  • Hydroxylation of the triazolinone ring at various positions

  • Formation of glucuronide and sulfate conjugates

These metabolic transformations facilitate the compound's elimination from animal systems, reducing the potential for bioaccumulation. The identification of these pathways contributes to understanding the compound's behavior in food chains and its implications for food safety.

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